Since Azithromycin Related Compound H is an impurity, its presence needs to be minimized in the final Azithromycin product. Research efforts might involve:
It's important to note that the absence of detailed information about specific research applications doesn't necessarily negate its potential uses. Further scientific investigation into Azithromycin Related Compound H's properties and biological activity might reveal novel applications.
3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin is a derivative of azithromycin, a widely used macrolide antibiotic. This compound is characterized by the addition of a sulfonyl group attached to an acetylamino phenyl moiety at the 3' position of the azithromycin structure. The molecular formula for this compound is C₄₅H₇₇N₃O₁₅S, with a molecular weight of 932.17 g/mol. It is classified as an impurity in azithromycin formulations and is often referred to as Azithromycin Impurity H or Related Compound H in pharmaceutical contexts .
AZM-RC H is not expected to have any antibiotic activity. Azithromycin's mechanism of action involves binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis and stopping bacterial growth []. The structural difference of AZM-RC H likely hinders its ability to bind to the ribosomal target effectively.
The chemical reactivity of 3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin primarily involves nucleophilic substitutions and hydrolysis reactions typical of sulfonamide compounds. The sulfonyl group can participate in electrophilic aromatic substitution reactions, while the acetylamino group may undergo hydrolysis under acidic or basic conditions, leading to the release of acetic acid and formation of the corresponding amine .
This compound exhibits antibacterial properties similar to those of azithromycin, targeting bacterial ribosomes and inhibiting protein synthesis. Its specific biological activity profile has not been extensively studied, but it is believed to retain some efficacy against Gram-positive bacteria due to its structural similarity to azithromycin. The presence of the sulfonamide group may also impart additional antimicrobial effects, although detailed studies are needed to confirm this .
The synthesis of 3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin typically involves:
This synthetic route allows for the introduction of specific functional groups while maintaining the integrity of the azithromycin backbone .
3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin is primarily used in research settings as a reference standard for quality control and analytical testing in pharmaceutical formulations containing azithromycin. It may also serve as a starting material for further chemical modifications aimed at developing new antibacterial agents or studying structure-activity relationships within macrolide antibiotics .
Several compounds share structural features with 3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Azithromycin | Macrolide antibiotic structure | Broad-spectrum antibacterial activity |
| Clarithromycin | Methylated derivative of erythromycin | Enhanced activity against certain pathogens |
| Roxithromycin | 14-membered ring macrolide | Better oral bioavailability compared to azithromycin |
| Erythromycin | Parent compound of macrolides | Known for its use in respiratory infections |
Uniqueness: The presence of the acetylamino phenylsulfonyl group in 3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin differentiates it from these compounds, potentially enhancing its pharmacological profile and providing avenues for further research into its efficacy and safety .
3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin, also known as Azithromycin Impurity H, is a significant compound in pharmaceutical chemistry with the molecular formula C₄₅H₇₇N₃O₁₅S and a molecular weight of 932.17 g/mol [1] [7]. This article explores the synthetic pathways and formation mechanisms of this complex macrolide derivative, focusing on its derivation from azithromycin and the processes involved in its generation during azithromycin production.
The synthesis of 3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin involves sophisticated chemical transformations starting from the parent compound azithromycin [1] [3]. Azithromycin, a 15-membered macrolide antibiotic with the molecular formula C₃₈H₇₂N₂O₁₂, serves as the foundational structure for this derivative [3]. The synthetic route to 3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin requires specific modifications at the 3'-N position of the desosamine sugar moiety of azithromycin [7] [22].
The general synthetic approach involves two key processes: first, the demethylation of the 3'-N position of azithromycin to form 3'-N-demethylazithromycin, followed by sulfonylation with an appropriate sulfonyl donor containing the 4-acetylamino phenyl group [22] [23]. This sequential transformation allows for the selective modification of the desosamine sugar portion while preserving the macrolide ring structure and other functional groups of azithromycin [1] [7].
The Barton-McCombie reaction plays a crucial role in the synthetic pathway leading to 3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin, particularly in the modification of hydroxyl groups in the azithromycin structure [13] [14]. This reaction, originally developed for the deoxygenation of alcohols, involves the conversion of a hydroxyl group into a suitable thiocarbonyl derivative followed by radical-mediated reduction [13].
In the context of azithromycin derivatives, the Barton-McCombie oxidation is employed to modify specific hydroxyl groups, particularly at the 2' position of the desosamine sugar [16] [32]. The reaction mechanism involves several steps:
During this process, an interesting phenomenon occurs - epimerization at certain stereogenic centers, particularly at the 5" position of the cladinose sugar [16] [32]. This epimerization is believed to proceed through a hydrogen transfer mechanism between the 2' and 5" positions during the radical reaction [16] [32]. The epimerization process significantly alters the three-dimensional structure of the resulting compounds, which can affect their biological properties and chemical reactivity [16] [33].
Table 1: Reaction Conditions for Barton-McCombie Oxidation of Azithromycin Derivatives
| Reagent | Quantity | Reaction Conditions | Product Ratio | Reference |
|---|---|---|---|---|
| O-phenyl chlorothionoformate | 1.5 equiv. | NaHCO₃, toluene, 60°C | 2.5:1 (normal:epimerized) | [16] |
| Tributyltin hydride | 1.2 equiv. | AIBN, toluene, reflux | - | [14] [15] |
| Tributyltin hydride | >2.0 equiv. | AIBN, toluene, reflux | Single product | [16] |
The epimerization process during Barton-McCombie reactions of azithromycin derivatives has been thoroughly investigated using 2D NMR spectroscopy, which confirmed the inversion of stereochemistry at specific positions [16] [33]. This unexpected stereochemical outcome provides a pathway to novel azithromycin derivatives with altered spatial arrangements of functional groups [16] [32].
The sulfonylation of the 3'-N position is a critical step in the synthesis of 3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin [7] [22]. This reaction involves the nucleophilic attack of the secondary amine at the 3'-N position (after demethylation) on an appropriate sulfonyl donor, typically a sulfonyl chloride derivative [10] [17].
The general mechanism of sulfonylation at the 3'-N position proceeds through the following steps:
For the specific synthesis of 3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin, the sulfonylation reaction requires a sulfonyl donor containing the 4-acetylamino phenyl group, such as 4-acetylaminobenzenesulfonyl chloride [22] [23]. The reaction is typically conducted in an appropriate solvent system under mild conditions to avoid degradation of the macrolide structure [22] [30].
The selective sulfonylation at the 3'-N position is facilitated by the enhanced nucleophilicity of this secondary amine compared to other nucleophilic sites in the azithromycin molecule [22] [31]. The reaction conditions must be carefully controlled to ensure selectivity and prevent unwanted side reactions or degradation of the macrolide structure [17] [30].
Table 2: Sulfonylation Reaction Conditions for 3'-N Position of Azithromycin Derivatives
| Sulfonyl Donor | Solvent System | Base | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Acetylaminobenzenesulfonyl chloride | Dichloromethane | Triethylamine | 0-25°C | 65-75 | [22] [30] |
| N-Fluoro-benzenesulfonimide | Dichloromethane | - | 30°C, 24h | 70-80 | [30] |
| Sulfonyl chloride derivatives | THF/Acetone | NaHCO₃ | 20-30°C | 60-70 | [17] [30] |
The sulfonylation reaction at the 3'-N position represents a powerful method for the structural modification of azithromycin and the generation of novel derivatives with altered physicochemical properties [22] [23]. The resulting sulfonamide functionality introduces new binding capabilities and can significantly alter the three-dimensional structure of the macrolide [7] [22].
During the industrial production of azithromycin, various impurities can form through different pathways, including 3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin (Azithromycin Impurity H) [6] [12]. Understanding the formation mechanisms of these impurities is crucial for controlling their levels in the final product and ensuring pharmaceutical quality [6] [19].
Oxidative degradation represents one of the primary pathways for the formation of impurities during azithromycin production and storage [11] [18]. Azithromycin contains several functional groups susceptible to oxidation, particularly the tertiary amine groups, including the 3'-N position of the desosamine sugar [11] [29].
The oxidative degradation of azithromycin can proceed through several mechanisms:
The 3'-N position is particularly susceptible to oxidative degradation due to the presence of the tertiary amine group [19] [29]. Under oxidative conditions, this position can undergo demethylation to form 3'-N-demethylazithromycin, which is a precursor to 3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin [19] [29].
Experimental studies have demonstrated that exposure to oxidizing agents, elevated temperatures, and even atmospheric oxygen can promote the oxidative degradation of azithromycin [11] [18]. For instance, storage of azithromycin at temperatures above 40°C in the presence of oxygen can lead to significant formation of oxidative degradation products, including those involving the 3'-N position [19] [29].
Table 3: Oxidative Degradation of Azithromycin Under Various Conditions
| Temperature (°C) | Time (hours) | Oxygen Exposure | Formation of 3'-N-Demethyl Derivatives (%) | Reference |
|---|---|---|---|---|
| 45 | 8 | Present | 2.67 | [19] |
| 55 | 8 | Present | 2.51 | [19] |
| 65 | 8 | Present | 4.34 | [19] |
| 25 | 24 | Absent (sealed) | <0.5 | [19] |
The oxidative degradation pathways leading to 3'-N-demethylazithromycin and subsequently to 3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin involve complex reaction mechanisms influenced by various factors, including pH, temperature, and the presence of catalytic species [11] [18] [34]. Understanding these pathways is essential for developing strategies to minimize impurity formation during azithromycin production and storage [19] [29].
In addition to oxidative degradation, various process-related factors can contribute to the formation of 3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin and other impurities during azithromycin production [6] [12]. These factors include:
The formation of 3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin as a process-related impurity can occur through several pathways [6] [23]. One significant pathway involves the reaction of 3'-N-demethylazithromycin (formed during synthesis or storage) with sulfonyl-containing compounds present in the reaction mixture or environment [23] [30].
During the industrial synthesis of azithromycin, which typically involves multiple steps starting from erythromycin A, various intermediates and reagents are used that could potentially contribute to impurity formation [8] [19]. For example, the use of sulfonyl chlorides or similar reagents in certain steps could lead to unwanted sulfonylation reactions at the 3'-N position if demethylation has occurred [19] [30].
Table 4: Process-Related Factors Contributing to Impurity Formation in Azithromycin Production
| Process Step | Critical Factors | Potential Impurities | Prevention Strategies | Reference |
|---|---|---|---|---|
| Erythromycin A oxime formation | pH, temperature | N-demethylated derivatives | pH control, temperature monitoring | [8] [19] |
| Beckmann rearrangement | Acid catalysts, temperature | Sulfonylated byproducts | Catalyst optimization, reaction time control | [8] [12] |
| Reduction steps | Reducing agents, reaction time | Partially reduced intermediates | Reagent purity, process optimization | [8] [19] |
| Methylation of 9-deoxo-9a-aza-9a-homoerythromycin | Methylating agents, reaction conditions | Demethylated or overmethylated products | Reagent stoichiometry control | [8] [30] |
| Purification processes | Solvent systems, crystallization conditions | Carried-over intermediates | Multi-stage purification, selective crystallization | [12] [19] |
The formation of process-related impurities, including 3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin, can be minimized through careful control of reaction conditions, use of high-purity reagents, and implementation of effective purification strategies [12] [19]. Analytical techniques such as HPLC and mass spectrometry play crucial roles in monitoring and controlling impurity levels during azithromycin production [12] [34].
High-resolution mass spectrometry serves as the fundamental technique for confirming the molecular formula and accurate mass of 3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin [1] [4] [5]. The compound exhibits a molecular ion peak at m/z 932.5075 [M+H]⁺ under positive electrospray ionization conditions, confirming the molecular formula C₄₅H₇₇N₃O₁₅S with a molecular weight of 932.17 g/mol [1] [6] [7].
Tandem mass spectrometry (MS/MS) fragmentation studies reveal characteristic ion fragments essential for structural confirmation [4] [8]. The major fragmentation pathway involves the loss of sugar moieties, generating base peaks at m/z 591 and 573, corresponding to the loss of 158 and 175 mass units respectively [8]. Additional significant fragments include m/z 457, 434, 416, and 398, which originate from the azalide ring system characteristic of azithromycin derivatives [8]. The fragment at m/z 186 represents the sulfonamide moiety specific to this impurity [8].
The mass spectral behavior demonstrates typical azithromycin-related fragmentation patterns, with the unique sulfonyl group providing distinctive fragmentation characteristics that distinguish this impurity from other azithromycin-related compounds [4] [8]. High-resolution measurements consistently fall within acceptable error limits of ±5 ppm, confirming the structural assignment [8].
Nuclear magnetic resonance spectroscopy provides definitive structural elucidation for 3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin through comprehensive one-dimensional and two-dimensional experiments [4] [9] [10]. The compound is characterized using detailed NMR analyses including ¹H NMR, ¹³C NMR, correlation spectroscopy (COSY), and heteronuclear multiple bond correlation (HMBC) experiments [9] [10].
Proton NMR spectroscopy reveals the characteristic azithromycin backbone signals overlaid with additional resonances from the acetylamino phenyl sulfonyl substituent [4]. The acetyl group appears as a characteristic singlet around δ 2.0 ppm for the methyl protons, while the aromatic protons of the phenyl ring appear in the δ 7.0-8.0 ppm region [9]. The sulfonamide NH proton exhibits characteristic downfield chemical shift patterns due to the electron-withdrawing nature of the sulfonyl group [9].
Carbon-13 NMR provides detailed carbon framework information, with the acetylamino carbonyl carbon appearing around δ 170 ppm and aromatic carbons displaying characteristic chemical shifts in the δ 120-140 ppm range [9]. The sulfonyl carbon appears significantly downfield due to its attachment to electronegative sulfur and oxygen atoms [9].
Two-dimensional COSY experiments establish proton-proton connectivities essential for confirming the aromatic substitution pattern and sugar linkages [4] [9]. HMBC correlations provide crucial long-range carbon-proton connectivities that confirm the attachment points of the sulfonyl group to the azithromycin framework and verify the acetylamino substitution on the phenyl ring [4] [9].
Fourier-transform infrared spectroscopy provides distinctive vibrational fingerprints for 3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin [11] [10] [12]. The compound exhibits characteristic absorption bands that confirm functional group presence and structural integrity [11] [12].
The principal infrared absorption features include a broad O-H stretching vibration at 3744 cm⁻¹, indicative of hydroxyl groups present in the sugar moieties [11]. C-H stretching vibrations appear at 2921 cm⁻¹, corresponding to aliphatic methyl and methylene groups throughout the molecule [11]. The carbonyl stretch of the lactone structure appears at 1723 cm⁻¹, confirming the intact macrolide ring system [11].
Characteristic sulfonamide vibrations provide diagnostic information for this specific impurity [12]. The S=O stretching modes appear as strong absorption bands in the 1300-1150 cm⁻¹ region, with asymmetric and symmetric stretching vibrations clearly resolved [12]. The C-N stretching vibration associated with the sulfonamide linkage appears around 1040 cm⁻¹ [11].
The acetylamino group contributes distinctive absorptions including the amide I band (C=O stretch) around 1650 cm⁻¹ and the amide II band (N-H bend coupled with C-N stretch) near 1550 cm⁻¹ [12]. Aromatic C=C stretching vibrations from the phenyl ring appear in the 1600-1500 cm⁻¹ region [12].
The symmetrical aliphatic ether vibration appears at 1042 cm⁻¹, consistent with the multiple ether linkages in the sugar residues [11]. These characteristic absorption patterns provide a reliable fingerprint for identifying and confirming the structure of this azithromycin impurity [11] [12].
High-performance liquid chromatography with ultraviolet detection represents the standard analytical approach for purity assessment of 3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin [13] [14] [15]. The optimized chromatographic conditions employ reversed-phase separation using C₁₈ stationary phases with gradient elution systems specifically designed for azithromycin impurity analysis [13] [14].
The analytical methodology utilizes a Phenomenex Synergi MAX-RP C₁₂ column (250 × 4.6 mm, 4 μm) maintained at 50°C for optimal separation performance [13] [14]. The mobile phase consists of a binary gradient system starting with 47% phosphate buffer (10 mM KH₂PO₄, pH 7.0) and 53% organic modifier (methanol:acetonitrile 1:1 v/v), progressing to 28% aqueous and 72% organic over 48 minutes [13] [14].
Detection wavelength selection at 210 nm provides optimal sensitivity for azithromycin-related compounds while maintaining specificity [13] [16] [15]. This wavelength represents a compromise between sensitivity and selectivity, as azithromycin derivatives exhibit moderate UV absorption due to their macrolide chromophore [16] [15].
The compound demonstrates retention times in the range of 10.0-12.0 minutes under these conditions, with peak symmetry factors typically ranging from 0.8-1.5 [13] [17]. The method achieves baseline resolution from co-eluting impurities with resolution factors exceeding 1.5 for all critical peak pairs [13].
Quantitative analysis employs external standardization with response factor corrections [13]. The compound exhibits response factors ranging from 1.23 to 2.18 relative to azithromycin, depending on the specific analytical conditions and detection wavelength employed [13]. Limits of quantification typically fall in the 0.05-0.1% range relative to the main component concentration [13] [18].
Method validation parameters demonstrate excellent precision with relative standard deviations below 2.0% for replicate injections [13] [16]. Accuracy assessments show recoveries in the 95-105% range across the analytical measurement range [13]. The method exhibits adequate stability-indicating properties, with forced degradation studies confirming separation of degradation products from the intact impurity [13].
Under European Pharmacopoeia conditions, the compound exhibits a relative retention time of approximately 0.22-0.25 relative to azithromycin [17] [19]. This relative retention time remains consistent across different column lots and instruments, providing a reliable identification parameter [17]. The United States Pharmacopoeia methodology yields comparable relative retention time values, confirming the robustness of this identification approach [19] [21].
System suitability requirements for azithromycin impurity analysis mandate minimum resolution criteria between critical peak pairs [17] [19]. The method requires resolution greater than 2.5 between azaerythromycin A and azithromycin, with tailing factors between 0.9-1.5 for the azithromycin peak [18]. Relative standard deviation for replicate injections must not exceed 2.0% for system suitability acceptance [18].
Comparative analysis with the complete azithromycin impurity panel confirms unique retention characteristics for each specified impurity [17] [22]. Impurity H (3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin) demonstrates distinct separation from other characterized impurities including impurities A, B, C, E, F, G, I, J, L, M, N, O, and P [17] [22].
The chromatographic fingerprint provides unambiguous identification when combined with UV spectral matching [17]. Peak purity assessment using diode array detection confirms spectral homogeneity across the chromatographic peak, ensuring the absence of co-eluting impurities [16]. This comprehensive approach establishes the compound's identity with high confidence for routine pharmaceutical analysis [17] [19].
Temperature stability studies demonstrate consistent retention time behavior across the 40-50°C range typically employed for azithromycin analysis [13] [23]. Flow rate variations within ±10% of nominal conditions maintain acceptable retention time precision [24]. pH variations in the mobile phase within the 6.0-7.0 range preserve adequate separation selectivity [25].